molecular formula C8H3F4IO B14034166 2-Fluoro-3-iodo-5-(trifluoromethyl)benzaldehyde

2-Fluoro-3-iodo-5-(trifluoromethyl)benzaldehyde

Cat. No.: B14034166
M. Wt: 318.01 g/mol
InChI Key: IUIFVMMCBJGPJW-UHFFFAOYSA-N
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Description

2-Fluoro-3-iodo-5-(trifluoromethyl)benzaldehyde is an aromatic aldehyde compound with the molecular formula C8H3F4IO. This compound is characterized by the presence of fluorine, iodine, and trifluoromethyl groups attached to a benzaldehyde core. It is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Fluoro-3-iodo-5-(trifluoromethyl)benzaldehyde can be synthesized starting from benzaldehyde. The synthetic route typically involves the following steps:

    Nitration: Benzaldehyde is nitrated to form nitrobenzaldehyde.

    Reduction: The nitro group is reduced to an amino group, forming aminobenzaldehyde.

    Fluorination: The amino group is replaced with a fluorine atom using a fluorinating agent.

    Iodination: The fluorinated benzaldehyde is then iodinated to introduce the iodine atom.

    Trifluoromethylation: Finally, a trifluoromethyl group is introduced using a trifluoromethylating reagent.

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This involves the use of continuous flow reactors, high-purity reagents, and stringent reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-iodo-5-(trifluoromethyl)benzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine, iodine, and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide or silver fluoride.

Major Products

    Oxidation: 2-Fluoro-3-iodo-5-(trifluoromethyl)benzoic acid.

    Reduction: 2-Fluoro-3-iodo-5-(trifluoromethyl)benzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the reagents used.

Scientific Research Applications

2-Fluoro-3-iodo-5-(trifluoromethyl)benzaldehyde is used in scientific research for the synthesis of complex organic molecules. Its applications include:

    Chemistry: Used as a building block in the synthesis of pharmaceuticals and agrochemicals.

    Biology: Employed in the development of bioactive compounds and enzyme inhibitors.

    Medicine: Utilized in the synthesis of potential drug candidates with fluorine-containing pharmacophores.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-3-iodo-5-(trifluoromethyl)benzaldehyde involves its reactivity due to the presence of electron-withdrawing groups (fluorine, iodine, and trifluoromethyl). These groups influence the compound’s electrophilicity and nucleophilicity, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-3-(trifluoromethyl)benzaldehyde: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde: Contains a chlorine atom instead of iodine, which affects its reactivity and applications.

    2-Fluoro-3-(trifluoromethyl)benzamide: An amide derivative with different chemical properties and applications .

Uniqueness

2-Fluoro-3-iodo-5-(trifluoromethyl)benzaldehyde is unique due to the presence of both iodine and trifluoromethyl groups, which enhance its reactivity and make it a valuable intermediate in the synthesis of complex organic molecules.

Properties

Molecular Formula

C8H3F4IO

Molecular Weight

318.01 g/mol

IUPAC Name

2-fluoro-3-iodo-5-(trifluoromethyl)benzaldehyde

InChI

InChI=1S/C8H3F4IO/c9-7-4(3-14)1-5(2-6(7)13)8(10,11)12/h1-3H

InChI Key

IUIFVMMCBJGPJW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C=O)F)I)C(F)(F)F

Origin of Product

United States

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